molecular formula C16H15N5O3 B2949609 N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235375-36-6

N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2949609
CAS RN: 1235375-36-6
M. Wt: 325.328
InChI Key: QLVKUPGJAUZQEH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities. MPOC has been shown to possess a range of biological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound may also exert its anticonvulsant effects by modulating the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to reduce the levels of prostaglandin E2, which is involved in the inflammatory response. Additionally, this compound has been shown to increase the levels of gamma-aminobutyric acid, which is an inhibitory neurotransmitter that plays a role in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of biological properties. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate the mechanism of action and the biochemical and physiological effects of this compound. This could involve designing experiments to investigate the effects of this compound on specific cellular pathways and neurotransmitter systems. Another direction is to investigate the potential therapeutic applications of this compound in humans. This could involve designing clinical trials to investigate the safety and efficacy of this compound in the treatment of inflammatory diseases, pain, and epilepsy. Finally, there is potential for the development of new compounds based on the structure of this compound that may possess even greater therapeutic potential.

Synthesis Methods

N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can be synthesized through a multistep process. The first step involves the reaction of 4-methoxyphenethylamine with ethyl chloroformate to form N-(4-methoxyphenethyl) carbamate. The second step involves the reaction of N-(4-methoxyphenethyl) carbamate with hydrazine hydrate to form N-(4-methoxyphenethyl) hydrazinecarboxamide. The final step involves the reaction of N-(4-methoxyphenethyl) hydrazinecarboxamide with pyrazine-2-carboxylic acid in the presence of phosphorus oxychloride to form this compound.

Scientific Research Applications

N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, this compound has been shown to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-12-4-2-11(3-5-12)6-7-19-15(22)16-20-14(21-24-16)13-10-17-8-9-18-13/h2-5,8-10H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVKUPGJAUZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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